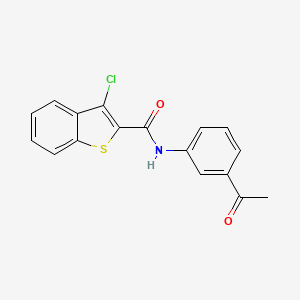

N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c1-10(20)11-5-4-6-12(9-11)19-17(21)16-15(18)13-7-2-3-8-14(13)22-16/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBCURYPAUXJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Introduction of the Chloro Group: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as aluminum chloride.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and physicochemical properties of analogous compounds:

*Estimated based on analogous structures.

Biological Activity

N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities . This compound features a complex structure that includes a benzothiophene core, an acetylphenyl substituent, and a chloro atom. Research has primarily focused on its antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12ClN1O2S1

- Molecular Weight : 303.78 g/mol

Synthesis Methods

The synthesis typically involves several key reactions that facilitate the modification of the compound's structure. These methods include:

- Acetylation : Introduction of the acetyl group to the phenyl ring.

- Chlorination : Substitution of a hydrogen atom with a chlorine atom.

- Formation of Carboxamide : Reaction of an amine with a carboxylic acid derivative.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have synthesized various derivatives and evaluated their antibacterial and antifungal properties. The compound's effectiveness against specific pathogens can be summarized as follows:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Bacteria | Moderate | |

| Fungi | High |

Anticancer Properties

The compound has also been explored for its anticancer potential. It is believed to exert its effects by inhibiting cell proliferation through interactions with specific molecular targets involved in cancer progression. The following mechanisms have been proposed:

- Enzyme Inhibition : Targeting enzymes related to cell growth and survival.

- Apoptosis Induction : Promoting programmed cell death in cancer cells.

Case Studies

- Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values ranged from 10 to 30 µM across different cell types, indicating moderate potency.

- Antimicrobial Efficacy Assessment : In another study, the compound was subjected to high-throughput screening against Mycobacterium tuberculosis, showing over 90% inhibition at concentrations of 15 µg/mL, highlighting its potential in treating bacterial infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:

- Binding to Enzymes/Receptors : The compound may bind to enzymes involved in inflammation or cancer progression, modulating their activity and leading to therapeutic effects.

- Cellular Pathway Modulation : It may influence signaling pathways that regulate cell growth and apoptosis, providing insights into its anticancer properties.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Identifying how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Potential Derivatives : Synthesizing new derivatives with enhanced potency or selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a benzothiophene-2-carboxylic acid derivative may react with 3-acetylaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Evidence from related benzothiophene derivatives suggests using DMF as a solvent and KOH as a base to facilitate the reaction, followed by purification via column chromatography (n-hexane/chloroform gradient) and recrystallization from methanol .

| Key Reaction Parameters |

|---|

| Solvent: DMF or THF |

| Base: KOH or triethylamine |

| Temperature: Room temperature to 80°C |

| Purification: Column chromatography (silica gel) |

Q. How can the purity and structural integrity of the compound be validated?

- Methodology : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for biological studies).

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetylphenyl and chloro-benzothiophene groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻).

Q. What safety precautions are required when handling this compound?

- Methodology : Based on structurally similar compounds (e.g., N-(3-acetylphenyl)cyclohexanecarboxamide):

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles compliant with EN 166/ANSI standards.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at room temperature, away from moisture and light .

Advanced Research Questions

Q. How can crystallographic data be obtained to resolve the compound’s 3D structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps:

Crystallization : Optimize solvent systems (e.g., methanol/water or DCM/hexane) to grow high-quality crystals.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for structure refinement, ensuring R-factor < 0.04. Evidence from SHELX-based studies highlights its robustness for small-molecule crystallography .

| Crystallographic Parameters |

|---|

| Space group: P 1 or P2₁/c (common for similar derivatives) |

| Z-value: 2–4 |

| Resolution: ≤ 0.8 Å |

Q. How to address contradictory biological activity data in different assays?

- Methodology :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple concentrations (e.g., 0.1–100 µM).

- Assay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify cell line viability (e.g., HT29 colon adenocarcinoma cells) .

- Mechanistic Studies : Use molecular docking to predict binding affinity to targets (e.g., kinases) and validate via Western blotting or enzymatic assays.

Q. What strategies can optimize the compound’s solubility for in vivo studies?

- Methodology :

- Co-solvents : Use DMSO/PEG 400 mixtures (e.g., 10% DMSO in saline).

- Salt Formation : Explore hydrochloride or sodium salts if ionizable groups are present.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.

Data Contradiction and Validation

Q. How to resolve discrepancies in spectral data between synthetic batches?

- Methodology :

Reproducibility Checks : Repeat synthesis with identical reagents and conditions.

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity.

Impurity Profiling : LC-MS/MS to identify byproducts (e.g., dechlorinated or acetyl-hydrolyzed derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.